molecular formula C11H11F13OS B14669214 1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- CAS No. 36880-06-5

1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-

Cat. No.: B14669214
CAS No.: 36880-06-5
M. Wt: 438.25 g/mol
InChI Key: AMTGQRYGUSQAOW-UHFFFAOYSA-N
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Description

1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- is a fluorinated organic compound. It is characterized by the presence of a propanol group attached to a tridecafluorooctyl thio group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- typically involves the reaction of 1-propanol with a fluorinated thiol compound. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in this synthesis include fluorinated thiols and appropriate catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorinated thio group can participate in substitution reactions, where other functional groups replace the fluorinated segment.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution could result in various fluorinated derivatives.

Scientific Research Applications

1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly due to its fluorinated nature.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and surfactants.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- involves its interaction with molecular targets through its functional groups. The fluorinated segment imparts unique properties, such as increased hydrophobicity and chemical stability. These properties enable the compound to interact with specific pathways and molecular targets, potentially altering their activity.

Comparison with Similar Compounds

    1-Propanol, 3-(diethylamino)-: Another derivative of 1-propanol with different functional groups.

    1-Propanol, 3-amino-: Contains an amino group instead of a fluorinated thio group.

    1-Butyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate: A fluorinated compound with a different core structure.

Uniqueness: 1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- is unique due to its specific combination of a propanol group and a highly fluorinated thio group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

36880-06-5

Molecular Formula

C11H11F13OS

Molecular Weight

438.25 g/mol

IUPAC Name

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propan-1-ol

InChI

InChI=1S/C11H11F13OS/c12-6(13,2-5-26-4-1-3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,1-5H2

InChI Key

AMTGQRYGUSQAOW-UHFFFAOYSA-N

Canonical SMILES

C(CO)CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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